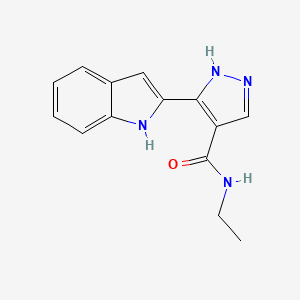
Theobromine, 1-(2'-methylallyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theobromine, 1-(2’-methylallyl)- is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Theobromine, 1-(2’-methylallyl)- involves several steps. One common method starts with theobromine as the base compound. The synthesis typically involves:
Alkylation: Theobromine is reacted with an appropriate alkylating agent, such as 2-methylallyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Theobromine, 1-(2’-methylallyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of theobromine and 2-methylallyl chloride are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
化学反応の分析
Types of Reactions
Theobromine, 1-(2’-methylallyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2’-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of theobromine.
Reduction: Reduced forms of theobromine derivatives.
Substitution: Various substituted theobromine derivatives depending on the nucleophile used.
科学的研究の応用
Theobromine, 1-(2’-methylallyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用機序
Theobromine, 1-(2’-methylallyl)- exerts its effects primarily through the inhibition of adenosine receptors. This inhibition leads to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may act as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels and promoting various physiological effects.
類似化合物との比較
Theobromine, 1-(2’-methylallyl)- is similar to other methylxanthines like caffeine and theophylline. it has unique properties due to the presence of the 2’-methylallyl group. This modification can alter its solubility, bioavailability, and overall pharmacological profile.
Similar Compounds
Caffeine: A well-known stimulant with a stronger effect on the central nervous system.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
特性
CAS番号 |
63906-62-7 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3 |
InChIキー |
DMWQAGFXWKNDBE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)


![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)


![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)
